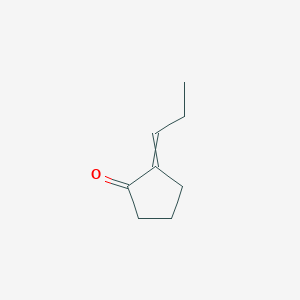

2-Propylidenecyclopentanone

CAS No.: 40564-10-1

Cat. No.: VC14025337

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40564-10-1 |

|---|---|

| Molecular Formula | C8H12O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | (2E)-2-propylidenecyclopentan-1-one |

| Standard InChI | InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h4H,2-3,5-6H2,1H3/b7-4+ |

| Standard InChI Key | RBBXMNMQOGQFMV-QPJJXVBHSA-N |

| Isomeric SMILES | CC/C=C/1\CCCC1=O |

| Canonical SMILES | CCC=C1CCCC1=O |

Introduction

2-Propylidenecyclopentanone is a chemical compound that belongs to the class of cyclopentanones, which are cyclic ketones. This compound is specifically an alkylidene derivative of cyclopentanone, where an isopropylidene group is attached to the second carbon of the cyclopentanone ring. The compound is of interest in organic chemistry due to its potential applications in synthesis and its structural properties.

Synthesis and Reactions

2-Propylidenecyclopentanone can be synthesized through various organic reactions. One common method involves the reaction of cyclopentanone with propionaldehyde in the presence of a base, followed by dehydration to form the alkylidene derivative. This compound can undergo further reactions such as hydrogenation to form saturated ketones like 2-propylcyclopentanone.

For example, hydrogenation of 2-propylidenecyclopentanone can be achieved under high pressure using catalysts like palladium or platinum. The reaction conditions typically involve temperatures between 40°C to 60°C and pressures ranging from 30 to 100 kg/cm² for several hours .

Example of Hydrogenation Reaction

| Compound | Reaction Conditions | Yield |

|---|---|---|

| 2-Propylidenecyclopentanone | 50°C, 90 kg/cm², 28 hours | 97% |

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used to identify and characterize organic compounds like 2-propylidenecyclopentanone. NMR analysis can provide detailed information about the molecular structure by identifying specific proton signals and their environments, while IR spectroscopy can help identify functional groups present in the molecule.

Example of NMR Data for Related Compounds

| Compound | NMR Data (δ ppm) |

|---|---|

| 2-Propylcyclopentanone | 1.50 (t, 3H, J=7 Hz), 1.42 (m, 4H), 1.50-2.80 (m, 7H) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume